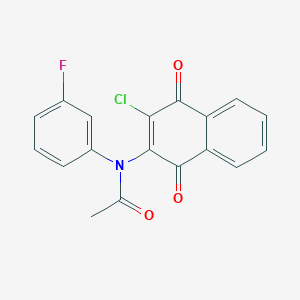
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential pharmacological applications.
Wirkmechanismus
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide acts as a competitive antagonist of the vesicular glutamate transporter (VGLUT), which is responsible for the packaging and release of glutamate from presynaptic neurons. By inhibiting the release of glutamate, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can modulate neuronal activity and reduce excitotoxicity. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also acts as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, reduction of excitotoxicity, modulation of immune responses, and anti-proliferative effects on cancer cells. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been shown to have a neuroprotective effect in animal models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and specificity for VGLUT inhibition, as well as its ability to cross the blood-brain barrier. However, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, including the development of more potent and selective VGLUT inhibitors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its immunomodulatory effects in autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide in humans.
Synthesemethoden
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-naphthoyl chloride with 3-fluoroaniline, followed by the reaction with chloroacetyl chloride. The final product is then purified through column chromatography to obtain pure N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, immunology, and cancer research. In neuroscience, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to inhibit the release of glutamate, a neurotransmitter that plays a critical role in neuronal communication. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been studied for its potential immunomodulatory effects, as it can inhibit the production of pro-inflammatory cytokines. In cancer research, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have anti-proliferative effects on cancer cells.
Eigenschaften
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-10(22)21(12-6-4-5-11(20)9-12)16-15(19)17(23)13-7-2-3-8-14(13)18(16)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJJDDTJSQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
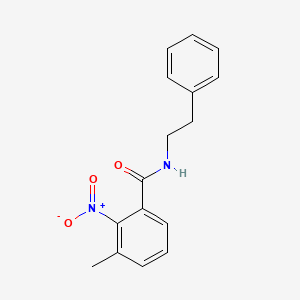
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
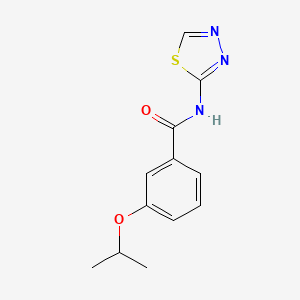
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)


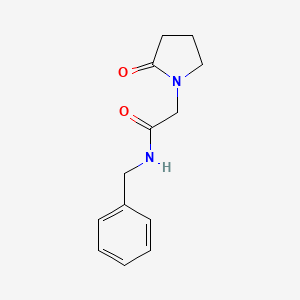
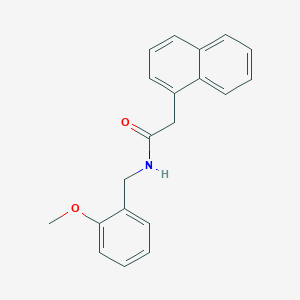

![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)